molecular formula C16H16N4O3S B4835200 N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4835200
M. Wt: 344.4 g/mol
InChI Key: BWZJWYBYIHDRRB-UHFFFAOYSA-N
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Description

N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-naphthylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an appropriate amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the naphthylsulfonyl and carboxamide groups.

    2-Naphthylsulfonyl chloride: A precursor used in the synthesis of the target compound.

    N,N-Dimethylformamide: A common solvent and reagent in organic synthesis.

Uniqueness

N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the naphthylsulfonyl and carboxamide groups distinguishes it from simpler pyrazole derivatives and enhances its versatility in various applications .

Properties

IUPAC Name

N,1-dimethyl-4-(naphthalen-2-ylsulfonylamino)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-17-16(21)15-14(10-20(2)18-15)19-24(22,23)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJWYBYIHDRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

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